1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 920502-42-7
VCID: VC0205540
InChI: InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Molecular Formula: C35H56O12
Molecular Weight:

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone

CAS No.: 920502-42-7

Cat. No.: VC0205540

Molecular Formula: C35H56O12

Molecular Weight:

* For research use only. Not for human or veterinary use.

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone - 920502-42-7

Specification

CAS No. 920502-42-7
Molecular Formula C35H56O12
IUPAC Name 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Standard InChI InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
SMILES CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Appearance Powder

Introduction

Chemical Identification and Properties

Tenacigenoside A is a complex C21 steroidal glycoside with the molecular formula C35H56O12 . This compound belongs to the larger family of polyoxypregnane glycosides, which are characteristic constituents of the Marsdenia tenacissima plant. The compound is registered under CAS number 920502-42-7 .

Structural Characteristics

The structure of Tenacigenoside A features a complex pentacyclic core with multiple stereogenic centers, coupled with a disaccharide moiety. The stereochemistry is defined by the specific configurations at positions (3R,6S,7S,8S,9S,10S,11S,14S,16S) in the steroidal skeleton and (2S,4R,5R,6R) and (2S,3R,4R,5R,6R) in the sugar components.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Tenacigenoside A:

PropertyValue
Molecular FormulaC35H56O12
Molecular Weight668.8 g/mol
Physical StateSolid
InChIInChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O

Natural Source and Isolation

Botanical Source

Tenacigenoside A is primarily isolated from Marsdenia tenacissima (Roxb.) Moon, a medicinal plant belonging to the Apocynaceae family . This ethnobotanical plant is predominantly found in Yunnan Province of China, with distribution also extending to Pakistan, India, Indonesia, and Sri Lanka .

Traditional Uses

Marsdenia tenacissima has been utilized in traditional Chinese medicine for various therapeutic purposes, including:

  • Relieving cough and asthma

  • Eliminating phlegm

  • Removing heat and detoxifying

  • Treating various types of cancer

Isolation and Purification Techniques

The isolation of Tenacigenoside A involves several sophisticated chromatographic techniques:

  • Initial extraction using aqueous methanol or ethanol from the plant material

  • Fractionation through Sephadex LH-20 column chromatography

  • Further purification using preparative liquid chromatography with mass-based fraction collection

  • Final purification through High-Performance Liquid Chromatography (HPLC)

Biological Activities and Pharmacological Properties

Antitumor Activities

Research indicates that Tenacigenoside A exhibits significant antitumor properties, making it a promising candidate for cancer therapy. Studies have demonstrated its effectiveness against various cancer types including:

  • Ovarian cancer

  • Stomach cancer

  • Liver cancer

  • Leukemia

  • Lung cancer

  • Oral epidermoid carcinoma

  • Rectal adenocarcinoma

  • Breast cancer

  • Malignant melanoma

  • Colon adenocarcinoma

  • Nasopharyngeal carcinoma

  • Prostate cancer

The compound appears to function through multiple mechanisms of action:

  • Induction of apoptosis in cancer cell lines

  • Modulation of signaling pathways related to cell survival and death

  • Influence on the mitogen-activated protein kinase (MAPK) pathway

  • Promotion of caspase activation leading to programmed cell death

  • Potential inhibition of angiogenesis through downregulation of vascular endothelial growth factor (VEGF) expression

Immunomodulatory Effects

Beyond its antitumor properties, Tenacigenoside A demonstrates noteworthy immunomodulatory effects:

  • Enhancement of immune cell activity, particularly macrophages and natural killer (NK) cells

  • Increased production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α)

  • Inhibition of nitric oxide production in lipopolysaccharide-activated macrophage RAW264.7 cells

Other Biological Activities

Additional pharmacological properties of Tenacigenoside A include:

  • Anti-asthmatic effects

  • Bacteriostatic properties

  • Liver protection

  • Diuretic effects

  • Multidrug resistance reversal in cancer treatment

Structure-Activity Relationship Studies

Structural Features Essential for Bioactivity

The biological activity of Tenacigenoside A is closely linked to specific structural elements:

  • The steroidal aglycone core (Tenacigenin B derivative) is essential for the antitumor activity

  • The disaccharide moiety at C-3 position affects the compound's bioavailability

  • The hydroxyl groups at positions 8 and 9 contribute to the compound's polarity and interaction with biological targets

  • The acetyl group attached to position 6 plays a role in the compound's metabolic stability

Comparison with Related Compounds

Table 2 compares Tenacigenoside A with structurally related compounds isolated from Marsdenia tenacissima:

CompoundKey Structural DifferenceRelative Antitumor Activity
Tenacigenin ALacks glycoside moietyHigher bioavailability, moderate activity
Tenacigenin BLacks glycoside moietyHigher bioavailability, moderate activity
Tenacissoside GDifferent glycosylation patternComparable activity
Tenacissoside IDifferent glycosylation patternComparable activity
Marsdenoside FDifferent substitution patternLower activity
Marsdenoside JDifferent substitution patternLower activity

Research Findings on Biological Mechanisms

Cellular and Molecular Mechanisms

Recent studies have elucidated several mechanisms through which Tenacigenoside A exerts its antitumor effects:

Apoptosis Induction

In vitro studies using human breast cancer cell lines have demonstrated that treatment with Tenacigenoside A leads to:

  • Dose-dependent reduction in cell viability

  • Increased apoptosis markers such as cleaved PARP

  • Activation of caspase-3

Cell Cycle Regulation

Tenacigenoside A has been shown to affect the cell cycle progression in cancer cells:

  • Induces G0/G1 phase arrest

  • Decreases the expression of cyclins and cyclin-dependent kinases

  • Upregulates p21 and p27 protein expression

In Vivo Efficacy

Animal model studies using xenografts have shown that:

  • Administration of Tenacigenoside A significantly reduces tumor growth compared to control groups

  • The compound demonstrates acceptable tolerability in experimental animals

  • Combination with conventional chemotherapeutic agents shows synergistic effects

Pharmacokinetic Properties

Limited data exists on the pharmacokinetic profile of Tenacigenoside A, but studies indicate:

  • The compound demonstrates relatively low bioavailability in its natural form

  • Biotransformation by gastrointestinal microorganisms may convert glycosides into more bioavailable aglycones

  • Microbial fermentation using Ganoderma lucidum has been shown to enhance the bioavailability and anticancer effects of compounds from Marsdenia tenacissima

Biotransformation and Metabolic Studies

Fermentation Enhancement

Recent research has focused on enhancing the bioactivity of Tenacigenoside A through fermentation with Ganoderma lucidum:

  • The content of saponins increased from 0.1% to 0.41% after fermentation

  • The biotransformation of C21 steroidal glycosides in Marsdenia tenacissima was identified as the central reaction in this fermentation process

  • The anticancer effect was significantly enhanced after fermentation, primarily through improved inhibition of cancer cell growth and enhanced apoptosis induction

Metabolic Pathways

The primary metabolic pathway for Tenacigenoside A appears to be dehydrogenation:

  • Typically involves oxidizing agents under controlled conditions

  • Results in the formation of hydroxylated derivatives and dehydrogenated forms

Synthesis and Production Methods

Current Production Methods

The production of Tenacigenoside A primarily relies on extraction from natural sources:

  • Industrial production involves large-scale extraction from Marsdenia tenacissima

  • The process includes solvent extraction, followed by chromatographic separation

  • Environmentally friendly techniques, such as mass-based preparative liquid chromatography, are employed to ensure high purity and yield

Challenges in Synthetic Production

Total chemical synthesis of Tenacigenoside A presents significant challenges due to:

  • Complex stereochemistry with multiple chiral centers

  • Intricate pentacyclic core structure

  • Specific glycosylation pattern

  • Requirement for precise regioselective and stereoselective reactions

Analytical Methods for Identification and Quantification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) has been established as the preferred method for identification and quantification of Tenacigenoside A:

  • Provides reliable quantitative analysis with good sensitivity and specificity

  • Allows for quality control of Marsdenia tenacissima preparations

  • The content of active compounds like Tenacigenoside A in authentic Marsdenia tenacissima samples ranges from 0.39% to 1.09%, meeting the criteria of the Chinese Pharmacopoeia

Spectroscopic Techniques

Several spectroscopic techniques are employed for structural characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for molecular formula confirmation

  • Infrared spectroscopy for functional group identification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator